3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXQJZPXBUAUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, a compound characterized by its tetrahydropyrimidinone structure with an aminomethyl group attached to a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
The molecular formula of this compound is C11H15N3O, with a molar mass of 205.26 g/mol. The compound can be synthesized through various methods, notably the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea under acidic or basic conditions .
Biological Activities
Research indicates that compounds in the tetrahydropyrimidinone class exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead compound for developing new antimicrobial agents. Its structural features enhance its reactivity and interaction with microbial targets.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives of similar structures have been evaluated against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.33 to 7.10 μM .
Structure-Activity Relationship (SAR)
The unique dual functional groups of this compound contribute to its distinct pharmacological profile. Comparative studies with structurally similar compounds reveal insights into SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Pyridine ring instead of pyrimidine | Enhanced neuroprotective effects |
| 4-Aminobenzylidene 3-methylpyridin-2(1H)-one | Different substitution pattern on the ring | Potential anti-inflammatory properties |
| 5-Amino-2-methylpyrimidin-4-one | Simple pyrimidine structure | Broad-spectrum antimicrobial activity |
These comparisons illustrate how variations in structure influence biological activity, providing a framework for future drug design.
Case Studies and Research Findings
- Antiproliferative Studies : In vitro evaluations have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported an IC50 of 0.50 μM for a derivative closely related to this compound when tested against HeLa cells .
- Mechanistic Insights : Understanding the interaction mechanisms of this compound with biological targets is crucial for therapeutic development. Interaction studies highlight its potential effects on key pathways involved in cancer proliferation and microbial resistance.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent-Driven Activity of Selected DHPM Derivatives
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., Compound 7) or nitro groups (e.g., , Compound 90) often exhibit enhanced enzyme inhibitory activity due to increased electrophilicity .
- Hydrophilic Substituents: The aminomethyl group in the target compound improves water solubility compared to lipophilic groups like benzoyl (), which may enhance oral bioavailability .
- Para-Substitution : Para-substituted derivatives (e.g., 4-Cl, 4-OMe) generally show higher receptor affinity than ortho- or meta-substituted analogues, as seen in (Compound 229) .
Key Observations :
Key Observations :
- Thione derivatives () exhibit higher toxicity, likely due to reactive sulfur moieties .
Preparation Methods
Improvements and Catalysts
- Natural Solid Catalysts: Granite and quartz have been introduced as reusable, natural catalysts, enabling the reaction in refluxing ethanol with improved yields (64-68%) and shorter reaction times.
- Solvent-Free Conditions: Using ionic liquids such as 1-butyl-1,3-thiazolidine-2-thione paratoluenesulfate ([Btto][p-TSA]) as catalysts allows solvent-free synthesis at 90 °C, yielding pure products efficiently in under 30 minutes.
- Microwave Irradiation: Microwave-assisted Biginelli reactions enhance reaction rates and yields by providing rapid and uniform heating. For example, the tandem Kornblum oxidation/Biginelli reaction under microwave irradiation enables in-situ aldehyde generation from benzyl halides, followed by condensation to dihydropyrimidinones in one pot.
Synthetic Route Specific to 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one
Stepwise Approach
Nitromethylation: Starting from a substituted pyrimidine derivative, nitromethane is added to the pyrimidine ring under mild base catalysis to form a nitromethyl adduct. This step is favored by low solubility of the product and can be performed at room temperature in dichloromethane with triethylamine.
Reduction of Nitro Group: The nitromethyl adduct is selectively reduced to the aminomethyl derivative using zinc powder in glacial acetic acid at room temperature. This method avoids side reactions common with catalytic hydrogenation or other reductants.
Cyclization: The aminomethylpyrimidone can be further cyclized by heating in aqueous sodium hydroxide (0.1N) at 80 °C for 2 hours to form fused heterocyclic structures if desired.
This sequence provides a clean and efficient route to this compound, yielding the aminomethyl functionality critical for biological activity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Catalyst/Medium | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Biginelli condensation | Aromatic aldehyde, ethyl acetoacetate, urea | Granite or quartz, ethanol reflux | Reflux ethanol | 1-2 hours | 64-68 | Natural solid catalysts improve yield |
| Solvent-free Biginelli | Aldehyde, ethyl acetoacetate, urea | [Btto][p-TSA] ionic liquid | 90 °C | 30 min | High | Efficient, green chemistry approach |
| Microwave-assisted synthesis | Benzyl halide → aldehyde → Biginelli | Catalyst-free, DMSO solvent | 80 °C (microwave) | Minutes | Good | Tandem Kornblum oxidation/Biginelli |
| Nitromethylation | Pyrimidine derivative + nitromethane | Triethylamine base, CH2Cl2 | Room temperature | 24 h | Quantitative | Favored by low product solubility |
| Nitro reduction | Nitromethyl adduct + Zn powder | Glacial acetic acid | Room temperature | 24 h | 74 | Selective reduction to aminomethyl |
| Cyclization (optional) | Aminomethylpyrimidone + NaOH (0.1N) | Aqueous base | 80 °C | 2 h | - | Forms fused heterocycles |
Research Findings and Notes
- The use of natural solid catalysts like granite and quartz offers a sustainable and reusable catalytic system with good yields and mild reaction conditions.
- Microwave irradiation enables rapid synthesis and can be combined with in-situ generation of aldehydes from benzyl halides, enhancing operational simplicity and efficiency.
- Selective reduction of nitro groups to amines in this class of compounds is challenging; zinc in acetic acid provides a mild, high-yielding method avoiding over-reduction or side reactions.
- Ionic liquids such as [Btto][p-TSA] facilitate solvent-free synthesis, aligning with green chemistry principles and reducing reaction times significantly.
- The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidinones, with ongoing optimization for substrate scope and catalyst development.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step organic reactions, such as condensation or cyclization, to form the tetrahydropyrimidinone core. Key steps include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- pH adjustment : Using acidic or basic conditions to stabilize intermediates (e.g., trifluoroacetic acid for resorcinol-derived syntheses) .
- Purification : Employing column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound . For analogs, one-pot syntheses under reflux with catalysts like BF₃·Et₂O have been reported .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing aminomethylphenyl group shifts at δ 3.8–4.2 ppm for -CH₂NH₂) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄N₃O) .
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., SHELXL refinement for similar tetrahydropyrimidinones) .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Byproducts : Unreacted starting materials or dimerized intermediates.
- Identification : LC-MS or TLC (Rf comparison) .
- Removal : Gradient elution in chromatography or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like proteases?
- Molecular docking : Use Glide or AutoDock to dock the compound into protease active sites (e.g., matriptase PDB: 2GV6). Focus on interactions:
- Ionic bonds between the aminomethyl group and Asp 189 in the S1 pocket .
- Hydrogen bonding of the carbonyl oxygen with Gly 216 .
Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Comparative SAR studies : Test analogs with modified substituents (e.g., replacing aminomethyl with hydroxyethyl) to isolate pharmacophore contributions .
- Assay standardization : Validate enzyme inhibition protocols (e.g., uniform substrate concentrations in protease Ki assays) .
- Structural analysis : Compare X-ray structures of analogs to identify steric clashes or conformational changes .
Q. How does the presence of the aminomethylphenyl group influence the compound’s pharmacokinetic properties?
- Solubility : The polar -CH₂NH₂ group enhances aqueous solubility (logP reduction by ~0.5 units vs. phenyl analogs) .
- Metabolic stability : Susceptibility to oxidative deamination requires prodrug strategies (e.g., acetyl protection) .
- Permeability : Caco-2 assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s) due to hydrogen-bonding capacity .
Q. How can X-ray crystallography data be refined using SHELXL for accurate structural determination?
- Data processing : Use SHELXC/D/E for initial phasing and SHELXL for refinement.
- Twinning correction : Apply TWIN/BASF commands for twinned crystals .
- High-resolution refinement : For data <1.5 Å, employ anisotropic displacement parameters and disorder modeling .
Q. What in vitro assays are suitable for evaluating the compound’s efficacy as a protease inhibitor?
- Fluorogenic assays : Measure hydrolysis of substrates like Boc-Gln-Ala-Arg-AMC in buffer (pH 7.4) .
- Ki determination : Use Dixon plots to calculate inhibition constants (e.g., Ki = 0.48 μM for HGFA inhibition) .
- Selectivity profiling : Test against serine proteases (e.g., thrombin, trypsin) to assess target specificity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
